molecular formula C21H17BrClFN2O3 B3231703 (2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327194-69-3

(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B3231703
CAS No.: 1327194-69-3
M. Wt: 479.7
InChI Key: NTMFHDVVDKDCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic chromene derivative featuring a bromo-substituted chromene core, a 3-chloro-4-fluorophenyl imino group, and a tetrahydrofuran (THF)-linked carboxamide side chain. The Z-configuration of the imino group and the electron-withdrawing substituents (Br, Cl, F) likely enhance its electrophilic character, impacting binding interactions .

Properties

IUPAC Name

6-bromo-2-(3-chloro-4-fluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrClFN2O3/c22-13-3-6-19-12(8-13)9-16(20(27)25-11-15-2-1-7-28-15)21(29-19)26-14-4-5-18(24)17(23)10-14/h3-6,8-10,15H,1-2,7,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMFHDVVDKDCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomer: (2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Key Differences :

  • Substituent Positions : The phenyl ring substituents differ (3-chloro-4-fluoro vs. 4-chloro-2-fluoro). This alters steric and electronic profiles. The 3-chloro-4-fluoro configuration may enhance π-π stacking due to reduced steric hindrance compared to the 4-chloro-2-fluoro isomer .
  • Biological Implications : Positional isomerism can affect target selectivity. For example, the 3-chloro-4-fluoro derivative may exhibit stronger interactions with hydrophobic enzyme pockets, while the 4-chloro-2-fluoro analog could display altered hydrogen-bonding capacity.
Property Target Compound Positional Isomer
Substituent Positions 3-Cl, 4-F on phenyl ring 4-Cl, 2-F on phenyl ring
Molecular Weight (g/mol) ~494.7 (estimated) ~494.7 (estimated)
Solubility Moderate (THF moiety) Similar, but steric effects may reduce solubility

Pyrazole-Based Analog: 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Key Differences :

  • Core Structure : The pyrazole core replaces the chromene system, introducing a naphthalene sulfonamide group. This increases hydrophobicity and steric bulk compared to the THF-linked chromene compound .
  • Functional Groups: The dimethylamino-naphthalene sulfonamide moiety may enhance fluorescence properties, making this analog suitable for imaging studies, whereas the chromene derivative’s halogenation favors therapeutic targeting.
Property Target Compound Pyrazole Analog
Core Structure Chromene Pyrazole-naphthalene sulfonamide
Key Functional Groups Br, Cl, F, THF-methyl Br, Cl, naphthalene sulfonamide
Solubility Moderate (polar THF group) Low (hydrophobic naphthalene)
Potential Application Enzyme inhibition Fluorescent probes or imaging

Research Findings and Implications

  • Structural Analysis : The THF moiety in the target compound improves solubility compared to bulkier hydrophobic groups in analogs, which is critical for bioavailability .
  • Fluorine’s electron-withdrawing effect may stabilize the imino group, influencing tautomeric equilibria .
  • Synthetic Challenges : The positional isomer’s synthesis requires precise control of halogenation steps, whereas the pyrazole analog’s naphthalene sulfonamide group introduces complexity in purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.